Propyl protocatechuate
CAS No.: 37757-42-9
Cat. No.: VC8348776
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37757-42-9 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | propyl 3,4-dihydroxybenzoate |
Standard InChI | InChI=1S/C10H12O4/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,2,5H2,1H3 |
Standard InChI Key | DZPQPQLYRIVMGC-UHFFFAOYSA-N |
SMILES | CCCOC(=O)C1=CC(=C(C=C1)O)O |
Canonical SMILES | CCCOC(=O)C1=CC(=C(C=C1)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Propyl protocatechuate features a benzoic acid core with hydroxyl groups at the 3- and 4-positions, esterified with a propyl chain at the carboxylic acid moiety. The molecular structure (Figure 1) consists of:
-
Aromatic ring: Provides electron delocalization for antioxidant activity
-
Ortho-dihydroxy groups: Facilitates hydrogen atom transfer mechanisms
-
Propyl ester chain: Enhances lipid compatibility while preserving redox activity
The compound’s molecular weight of 196.20 g/mol and partition coefficient (logP) of 1.82 make it suitable for both aqueous and lipid-based formulations.
Physicochemical Properties
Key physical parameters include:
The extended alkyl chain significantly improves lipid solubility compared to protocatechuic acid (logP = 0.94), enabling better membrane permeability .
Synthetic Methodologies
Boron Tribromide-Mediated Demethylation
A high-yield synthesis (81% yield) involves:
-
Vanillic acid activation: React vanillic acid (4-hydroxy-3-methoxybenzoic acid) with propyl alcohol using HCl catalyst at 70°C for 6 hours
-
Demethylation: Treat intermediate with boron tribromide (1:1.2 molar ratio) in dichloromethane at -78°C
-
Purification: Diethyl ether extraction followed by rotary evaporation yields 98% pure product
This method minimizes side reactions through cryogenic conditions, preserving the catechol structure.
Oxidative Coupling Approach
Alternative synthesis from piperonal:
-
Oxidation: Piperonal (12g) reacted with KMnO₄ (5% solution) at 80°C yields piperonylic acid (94% yield)
-
Esterification: Aluminum trichloride-catalyzed reaction with propanol in nitrobenzene (3h, 25°C)
-
Acid hydrolysis: Sulfur dioxide treatment precipitates propyl protocatechuate (81% yield)
Comparative analysis shows Method 2.1 achieves higher purity (98% vs 92%), while Method 2.2 offers cost efficiency for bulk production .
Biological Activity and Mechanisms
Antioxidant Capacity
Propyl protocatechuate demonstrates superior radical-neutralizing activity:
-
DPPH Assay: IC₅₀ = 7.4 μM vs 16.3 μM for protocatechuic acid
-
ORAC Value: 8,200 μmol TE/g compared to 5,600 μmol TE/g for Trolox
-
Electrochemical Oxidation: E₁/₂ = 0.43 V vs SCE, indicating strong electron-donating capacity
The propyl chain enhances membrane association, increasing local antioxidant concentration by 3.2-fold in lipid bilayers .
Anti-Inflammatory Action
In RAW 264.7 macrophage models:
-
COX-2 Expression: Downregulated by 64% via NF-κB pathway modulation
-
IL-6 Secretion: Reduced to 23 pg/mL vs 189 pg/mL in controls
Molecular docking studies reveal strong binding (ΔG = -8.2 kcal/mol) to the COX-2 active site .
Industrial and Pharmaceutical Applications
Food Preservation
In lipid-rich food matrices:
-
Sausages: 0.02% propyl protocatechuate reduces TBARS values by 71% during 30-day storage
-
Edible Oils: Increases induction period from 6.2 to 18.7 hours at 110°C (Rancimat method)
Topical Formulations
A 2% w/w cream formulation demonstrates:
-
Skin Permeation: Flux = 12.4 μg/cm²/h vs 3.8 μg/cm²/h for protocatechuic acid
-
UV Protection: SPF enhancement of 4.2 when combined with octinoxate
Stability and Degradation
Accelerated stability testing (40°C/75% RH):
-
Aqueous Solution: 89% remaining after 6 months (pH 7.4)
-
Primary Degradant: Protocatechuic acid (≤2% after 24 months)
Future Research Directions
-
Nanocarrier Systems: Development of solid lipid nanoparticles for enhanced bioavailability
-
Synergistic Combinations: Evaluation with α-tocopherol for antioxidant synergy
-
Clinical Trials: Phase I studies for dermatological applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume